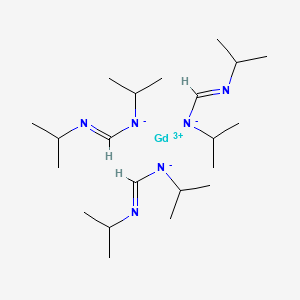![molecular formula C144H152Cl8O16 B6288724 4-Chlorobutyloxybenzyloxycalix[8]arene CAS No. 2223113-36-6](/img/structure/B6288724.png)
4-Chlorobutyloxybenzyloxycalix[8]arene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobutyloxybenzyloxycalix8arene is a member of the calixarene family, which are macrocyclic compounds known for their unique structural properties and versatile applications. Calixarenes are characterized by their cup-like structures, which can host various guest molecules, making them valuable in supramolecular chemistry. The specific compound, 4-Chlorobutyloxybenzyloxycalix8
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobutyloxybenzyloxycalix8arene typically involves a multi-step process starting from the base calixarene structure. The general synthetic route includes:
Functionalization of the Calixarene Core: The initial step involves the functionalization of the calixarene core with chlorobutyl and benzyloxy groups. This can be achieved through nucleophilic substitution reactions where the hydroxyl groups of the calixarene react with chlorobutyl and benzyloxy halides under basic conditions.
Purification: The crude product is then purified using techniques such as column chromatography to isolate the desired compound.
Industrial Production Methods: While specific industrial production methods for 4-Chlorobutyloxybenzyloxycalix8arene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chlorobutyloxybenzyloxycalix8arene can undergo various chemical reactions, including:
Substitution Reactions: The chlorobutyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Complexation Reactions: The calixarene core can form complexes with metal ions and other guest molecules due to its cavity structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation and reduction reactions produce corresponding oxidized or reduced forms of the benzyloxy group.
- Complexation reactions result in metal-calixarene complexes.
Wissenschaftliche Forschungsanwendungen
4-Chlorobutyloxybenzyloxycalix8arene has a wide range of applications in scientific research:
Chemistry: Used as a host molecule in supramolecular chemistry for the encapsulation and separation of guest molecules.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of 4-Chlorobutyloxybenzyloxycalix8arene is primarily based on its ability to form host-guest complexes. The calixarene core provides a hydrophobic cavity that can encapsulate guest molecules, while the functional groups enhance binding specificity and stability. This property is exploited in various applications, such as drug delivery, where the compound can encapsulate and release therapeutic agents in a controlled manner .
Vergleich Mit ähnlichen Verbindungen
- p-tert-Butylcalix 4arene: Known for its versatility in forming complexes with metal ions and organic molecules .
- Calix 4pyrenes: Characterized by their ability to form stable complexes with aromatic compounds .
- Bis(calix 4arenes): Notable for their photo-variable length and applications in molecular recognition .
Uniqueness: 4-Chlorobutyloxybenzyloxycalix8arene stands out due to its specific functional groups, which provide enhanced binding capabilities and potential for diverse applications. Its ability to form stable complexes with a wide range of guest molecules makes it a valuable compound in both research and industrial settings.
Eigenschaften
IUPAC Name |
49,50,51,52,53,54,55,56-octakis(4-chlorobutoxy)-5,11,17,23,29,35,41,47-octakis(phenylmethoxy)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C144H152Cl8O16/c145-57-25-33-65-153-137-113-73-115-83-130(162-98-106-43-11-2-12-44-106)85-117(138(115)154-66-34-26-58-146)75-119-87-132(164-100-108-47-15-4-16-48-108)89-121(140(119)156-68-36-28-60-148)77-123-91-134(166-102-110-51-19-6-20-52-110)93-125(142(123)158-70-38-30-62-150)79-127-95-136(168-104-112-55-23-8-24-56-112)96-128(144(127)160-72-40-32-64-152)80-126-94-135(167-103-111-53-21-7-22-54-111)92-124(143(126)159-71-39-31-63-151)78-122-90-133(165-101-109-49-17-5-18-50-109)88-120(141(122)157-69-37-29-61-149)76-118-86-131(163-99-107-45-13-3-14-46-107)84-116(139(118)155-67-35-27-59-147)74-114(137)82-129(81-113)161-97-105-41-9-1-10-42-105/h1-24,41-56,81-96H,25-40,57-80,97-104H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORVRNRWIZPXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2OCCCCCl)CC3=CC(=CC(=C3OCCCCCl)CC4=CC(=CC(=C4OCCCCCl)CC5=CC(=CC(=C5OCCCCCl)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC2=C(C(=CC(=C2)OCC2=CC=CC=C2)CC2=C(C1=CC(=C2)OCC1=CC=CC=C1)OCCCCCl)OCCCCCl)OCCCCCl)OCCCCCl)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C144H152Cl8O16 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288643.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288645.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B6288651.png)

![3-(2,6-dibromoanilino)-4-[[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B6288661.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288673.png)
![Calix[8]quinone](/img/structure/B6288685.png)
![[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B6288690.png)
![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)
![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)
![Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)](/img/structure/B6288721.png)
![1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene](/img/structure/B6288731.png)
![Tetrapentyloxy-dibromo-dihydroxycalix[4]arene](/img/structure/B6288742.png)
![NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)](/img/structure/B6288750.png)
